2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol
Description
2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol is a synthetic organic compound characterized by a propane-1,3-diol backbone substituted with a [(4-chloro-3-fluorophenyl)methyl]amino group. This structure combines a halogenated aromatic moiety (4-chloro-3-fluorophenyl) with a secondary amine linkage, distinguishing it from naturally occurring analogs. The chloro and fluoro substituents likely enhance its lipophilicity and metabolic stability compared to non-halogenated derivatives, making it relevant for pharmaceutical or agrochemical applications.
Properties
Molecular Formula |
C10H13ClFNO2 |
|---|---|
Molecular Weight |
233.67 g/mol |
IUPAC Name |
2-[(4-chloro-3-fluorophenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C10H13ClFNO2/c11-9-2-1-7(3-10(9)12)4-13-8(5-14)6-15/h1-3,8,13-15H,4-6H2 |
InChI Key |
ZURUWMPBMAQEPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC(CO)CO)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-fluorobenzyl chloride and 1,3-diaminopropane.
Reaction: The 4-chloro-3-fluorobenzyl chloride is reacted with 1,3-diaminopropane in the presence of a base such as sodium hydroxide.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of propane-1,3-diol derivatives with aromatic substitutions. Below is a comparative analysis of structurally related compounds:
Key Comparative Insights:
Amine vs.
Biological Relevance: Natural analogs (e.g., 2-(4-hydroxyphenyl)propane-1,3-diol) are often isolated from plants but lack significant cytotoxicity in assays (e.g., MTT tests on Hydnocarpus anthelminthica compounds) . The halogenated target compound’s bioactivity remains unstudied in the provided evidence but may differ due to its synthetic design.
Synthetic vs. Natural Origins: The target compound and its aminophenyl analog are synthetic, enabling tailored modifications for industrial applications.
Research Findings and Implications
- Gaps in Knowledge: No direct pharmacological or toxicological data for the target compound are provided in the evidence. Further studies on its stability, solubility, and bioactivity are needed.
- Industrial Potential: Synthetic analogs like 2-[(4-aminophenyl)amino]propane-1,3-diol highlight the utility of propane-1,3-diol derivatives as building blocks in drug discovery, implying similar applications for the target compound.
Biological Activity
2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol, also known by its CAS number 1464085-49-1, has garnered attention due to its potential biological activities. This compound is characterized by a unique molecular structure that may confer various pharmacological properties, including antibacterial and antifungal activities.
Molecular Structure and Properties
The molecular formula of 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol is C10H13ClFNO2, with a molecular weight of 233.67 g/mol. The structure includes a chlorinated and fluorinated aromatic ring, which is known to influence biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C10H13ClFNO2 |
| Molecular Weight | 233.67 g/mol |
| CAS Number | 1464085-49-1 |
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of alkaloids have shown effectiveness against both Gram-positive and Gram-negative bacteria. A notable study highlighted the antibacterial activity of related compounds with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.0195 | E. coli |
| Compound C | 0.0048 | Bacillus mycoides |
Antifungal Activity
In addition to antibacterial effects, there is evidence suggesting antifungal activity in compounds structurally related to 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol. For example, certain derivatives demonstrated significant inhibition against fungal strains such as Candida albicans, with MIC values indicating effective antifungal properties .
Table 2: Antifungal Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound D | 0.0048 | C. albicans |
| Compound E | 0.0098 | Fusarium oxysporum |
The biological activity of this compound may be attributed to its ability to disrupt cellular processes in target organisms. The presence of halogenated phenyl groups can enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Case Studies
A retrospective analysis involving various derivatives revealed that modifications on the phenyl ring significantly affect the antibacterial and antifungal potency of the compounds. For example, the introduction of electron-withdrawing groups was associated with enhanced activity against bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
